molecular formula C10H12ClNO3S B8796282 4-morpholinobenzene-1-sulfonyl chloride

4-morpholinobenzene-1-sulfonyl chloride

Cat. No.: B8796282
M. Wt: 261.73 g/mol
InChI Key: FPJABYRHGJABIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholinobenzene-1-sulfonyl chloride is a chemical building block featuring both a sulfonyl chloride and a morpholine group. The sulfonyl chloride moiety is highly reactive, making this compound a valuable reagent for introducing the 4-morpholinobenzene-sulfonyl (or "Mbs") group into target molecules. It is primarily used in organic synthesis to create sulfonamide bonds, a key functional group in medicinal chemistry and chemical biology. In peptide research, sulfonyl chlorides can act as coupling reagents in the synthesis of peptide bonds, a fundamental process in constructing peptides for therapeutic and diagnostic applications . Researchers may also utilize this compound to synthesize more complex sulfonyl-containing structures, such as sulfones, which are present in various biologically active molecules. For instance, the morpholine ring is a common feature in pharmaceuticals and agrochemicals, and its presence in this reagent can be leveraged to modulate the solubility and electronic properties of the final product. As a reagent, it facilitates studies in drug discovery and the development of novel chemical probes. This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions, as sulfonyl chlorides can be moisture-sensitive and may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

4-morpholin-4-ylbenzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2

InChI Key

FPJABYRHGJABIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Morpholinobenzene 1 Sulfonyl Chloride and Its Structural Analogues

Direct Synthesis Strategies for 4-Morpholinobenzene-1-sulfonyl Chloride

The most direct and industrially relevant method for the synthesis of this compound is the electrophilic chlorosulfonation of N-phenylmorpholine. This reaction involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The morpholine (B109124) substituent is an activating, ortho-para directing group, leading to the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.

Optimization of Sulfonation and Chlorosulfonation Reaction Conditions

The reaction of N-phenylmorpholine with chlorosulfonic acid is a two-step process occurring in a single pot: an initial sulfonation to form the sulfonic acid intermediate, followed by conversion to the sulfonyl chloride. pageplace.de The optimization of this process is critical for achieving high yield and purity.

Key parameters for optimization include:

Reagent Stoichiometry: A significant excess of chlorosulfonic acid is typically employed, often acting as both the reagent and the reaction solvent. pageplace.de Using a smaller excess may require longer reaction times or higher temperatures to achieve full conversion. orgsyn.org

Temperature Control: The reaction is highly exothermic, and careful temperature management is essential. The substrate, N-phenylmorpholine, is added gradually to the chlorosulfonic acid at a low temperature, typically between 12-15°C, to control the initial rate of reaction. orgsyn.org After the addition is complete, the reaction mixture is often heated to ensure the conversion of the sulfonic acid intermediate to the final sulfonyl chloride product. nih.gov

Reaction Time: The completion of the reaction can be monitored by the cessation of hydrogen chloride gas evolution. orgsyn.org In-process analysis using techniques like HPLC can also be employed for precise determination of reaction endpoints. nih.gov

Work-up Procedure: The method of quenching the reaction is crucial. The reaction mixture is poured slowly and carefully onto a large volume of crushed ice and water. orgsyn.org This process serves to decompose the excess chlorosulfonic acid and precipitate the solid this compound. The product's low solubility in the aqueous acidic medium protects it from significant hydrolysis. acs.orgresearchgate.net

Investigation of Process Efficiency and Yield Enhancement Strategies

Improving process efficiency and maximizing yield are paramount, particularly in large-scale production. A primary challenge in chlorosulfonation is the formation of the corresponding sulfonic acid as an impurity, which can arise from incomplete reaction or hydrolysis of the product during workup. nih.gov

Strategies to enhance efficiency and yield include:

Optimized Quenching: Using an organic co-solvent during the precipitation phase can lower the freezing point of the mixture and reduce the total volume of water required, simplifying isolation. mdpi.com

Continuous Flow Processing: Traditional batch processing of chlorosulfonation reactions poses safety risks due to poor heat transfer and the potential for thermal runaway. nih.gov Continuous flow chemistry offers a safer and more efficient alternative by performing the reaction in a small-volume reactor, which allows for superior control over temperature and reaction time. nih.govrsc.org This leads to improved product quality and higher spacetime yields. mdpi.com

Process Automation: Automating a continuous manufacturing process with real-time monitoring via gravimetric balances and feedback controllers leads to significant improvements in consistency, reliability, and throughput compared to manual batch operations. mdpi.comdntb.gov.ua

The following table illustrates the advantages of a continuous, automated process over a traditional batch process for the synthesis of a representative arylsulfonyl chloride, highlighting key metrics for yield enhancement.

ParameterOptimized Batch ProcessContinuous Flow Process (Run 4)Improvement Factor
Scale ~65 g500 g~7.7x
Process Time 6.5 hours12 hours-
Spacetime Yield 10 g/hour 41.7 g/hour ~4.2x
Water for Isolation 62 eq. (relative)9 eq. (relative)~85% Reduction

This interactive table is based on data for a model arylsulfonyl chloride synthesis and demonstrates general principles of process efficiency enhancement applicable to this compound. mdpi.com

General Principles and Recent Advances in Sulfonyl Chloride Synthesis

Beyond the classical chlorosulfonation route, significant research has been dedicated to developing alternative and more versatile methods for sulfonyl chloride synthesis. These advances often focus on milder conditions, broader substrate scope, and improved environmental profiles.

Oxidative Chlorination of Thiols and Related Sulfur-Containing Precursors

The oxidative chlorination of thiols and their derivatives (such as disulfides) provides a powerful alternative to electrophilic substitution for preparing sulfonyl chlorides. This approach is valuable for substrates that are incompatible with the harsh conditions of chlorosulfonic acid. A variety of reagent systems have been developed for this transformation.

Recent advances include:

Hydrogen Peroxide-Based Systems: The combination of hydrogen peroxide (H₂O₂) with reagents like thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) offers a highly efficient method for the direct conversion of thiols to sulfonyl chlorides under mild conditions and with very short reaction times. nih.gov

N-Chlorosuccinimide (NCS): NCS, in combination with additives like hydrochloric acid or tetrabutylammonium (B224687) chloride in water, serves as an effective reagent for the smooth oxidation of thiols to their corresponding sulfonyl chlorides. researchgate.net

Trichloroisocyanuric Acid (TCCA): TCCA is another mild and efficient reagent for the direct oxidative chlorination of various sulfur compounds, providing the desired sulfonyl chlorides in good to excellent yields.

The table below summarizes and compares several modern methods for the oxidative chlorination of thiols.

Reagent SystemPrecursorKey Advantages
H₂O₂ / SOCl₂ Thiols, DisulfidesExcellent yields, very short reaction times (minutes), mild conditions. nih.gov
H₂O₂ / ZrCl₄ Thiols, DisulfidesHigh purity, mild conditions, avoids harsh reagents.
NCS / HCl (dilute) ThiolsGood yields, smooth oxidation.
Nitrate Salt / TMSCl Thiols, DisulfidesMild and efficient, highly selective, clean reactions.
TCCA Thiols, DisulfidesMild, practical, good to excellent yields.

This interactive table presents a summary of various oxidative chlorination methodologies for the synthesis of sulfonyl chlorides.

Development and Application of Environmentally Benign Synthetic Protocols

Traditional methods for sulfonyl chloride synthesis often involve hazardous reagents like chlorine gas or produce significant acidic waste, prompting the development of greener alternatives.

Key developments in this area include:

Aqueous Synthesis: Performing reactions in water as a solvent is highly desirable for its low cost, safety, and minimal environmental impact. Facile, environmentally benign syntheses of related sulfonamides from sulfonyl chlorides have been developed in aqueous media, omitting the need for organic bases and simplifying product isolation. rsc.org

Bleach-Mediated Oxidation: A clean and economical synthesis of alkanesulfonyl chlorides utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is environmentally friendly, uses readily available reagents, and allows for easy purification without chromatography.

Recyclable Reagents: In syntheses using N-chlorosuccinimide (NCS), the water-soluble byproduct, succinimide, can be conveniently recovered from the aqueous waste stream and converted back into the starting reagent NCS using sodium hypochlorite, making the process more sustainable for large-scale operations.

Utilizing Bench-Stable Reagents for Scalable Syntheses

For safety and practicality, especially on an industrial scale, the use of stable, easy-to-handle reagents is crucial. Recent innovations have focused on replacing hazardous gases or volatile liquids with solid, bench-stable alternatives.

Notable examples include:

S-Alkylisothiourea Salts: These odorless, stable crystalline solids are excellent precursors for sulfonyl chlorides. They are easily prepared from readily accessible alkyl halides and inexpensive thiourea. Their use circumvents the handling of foul-smelling thiols or toxic reagents.

DABSO: The charge-transfer complex of DABCO and sulfur dioxide, known as DABSO, is a bench-stable, colorless solid that serves as a safe and convenient surrogate for gaseous sulfur dioxide (SO₂). It can be used in Sandmeyer-type reactions to convert anilines into the corresponding sulfonyl chlorides, avoiding the need to handle a toxic and difficult-to-manage gas.

Chemo- and Regioselectivity Considerations in the Formation of Arylsulfonyl Chlorides

The direct chlorosulfonation of N-phenylmorpholine is the most common route to this compound. This reaction, typically employing chlorosulfonic acid, is an electrophilic aromatic substitution. The inherent directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming sulfonyl chloride group.

Mechanistic Insights into Selective Functionalization

The selective formation of the para-isomer, this compound, is primarily governed by the electronic and steric properties of the morpholine substituent. The nitrogen atom of the morpholine ring, being directly attached to the benzene (B151609) ring, acts as a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions, thereby facilitating electrophilic attack.

The accepted mechanism for the sulfonation of N-substituted anilines, which serves as a reliable model for N-phenylmorpholine, involves an initial attack of the electrophile (SO3, present in chlorosulfonic acid) on the nitrogen atom to form an N-sulfamate intermediate. This intermediate then undergoes an intermolecular rearrangement to yield the C-sulfonated product. This process is analogous to the well-documented Tyrer sulfonation process.

The key to the high regioselectivity lies in the steric hindrance posed by the bulky morpholine group. While both the ortho and para positions are electronically activated, the sheer size of the morpholine ring sterically hinders the approach of the electrophile to the ortho positions. Consequently, the electrophilic attack occurs preferentially at the less sterically encumbered para position, leading to the predominant formation of this compound.

From a chemoselectivity perspective, the morpholine ring itself is generally stable under the conditions of chlorosulfonation. However, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, could potentially lead to side reactions, including degradation of the morpholine moiety or polysulfonation of the aromatic ring. Therefore, careful control of the reaction parameters is essential to ensure the integrity of the desired product.

Control over Isomer Formation

The control over isomer formation in the synthesis of this compound is largely dictated by the inherent directing effect of the morpholine group and the reaction conditions. The strong preference for para-substitution significantly simplifies the product mixture, often yielding the desired isomer in high purity.

While specific quantitative data on the isomer distribution for the chlorosulfonation of N-phenylmorpholine is not extensively reported in publicly available literature, the general principles of electrophilic aromatic substitution on N-alkylanilines suggest that the formation of the ortho-isomer is minimal. The para-isomer is typically the major, if not exclusive, product.

Several factors can be manipulated to optimize the formation of the desired para-isomer and minimize the formation of any potential ortho-isomer or other byproducts:

Reaction Temperature: Lower temperatures generally favor the kinetic product. In the case of sulfonation, the para-product is often the thermodynamically more stable isomer as well. Conducting the reaction at controlled, low temperatures (e.g., 0-10 °C) can enhance the selectivity for the para-isomer.

Stoichiometry of Reagents: Using a slight excess of the chlorosulfonating agent can ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of polysulfonation.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Inert solvents such as chlorinated hydrocarbons are often employed.

The table below summarizes the expected outcomes based on the mechanistic understanding of the reaction.

Substituent EffectPosition of SulfonationExpected Major ProductRationale
Morpholine (ortho-, para-directing, activating)ParaThis compoundSteric hindrance at the ortho positions favors substitution at the para position.
Morpholine (ortho-, para-directing, activating)Ortho2-Morpholinobenzene-1-sulfonyl ChlorideMinor product due to significant steric hindrance from the morpholine ring.

In practice, the isolation of pure this compound often involves crystallization, which effectively removes any minor isomeric impurities. The high regioselectivity of this reaction makes it a robust and reliable method for the synthesis of this important chemical intermediate.

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Morpholinobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions: Formation of Sulfonamides and Related Conjugates

The reactivity of 4-morpholinobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. The most common and synthetically valuable of these transformations is the reaction with primary and secondary amines to form sulfonamides, a structural motif of paramount importance in medicinal chemistry and material science. nih.govekb.eg

The traditional and most prevalent method for constructing sulfonamide linkages involves the direct coupling of a sulfonyl chloride with an amine. nih.govnih.gov This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent elimination of a chloride ion yields the stable sulfonamide bond.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. researchgate.net The choice of solvent and reaction conditions can be tailored to the specific substrates. For instance, feebly basic amines like nitroanilines, which react slowly in aqueous basic media, can be effectively sulfonylated in pyridine to achieve high yields. researchgate.net

The versatility of this method allows for the synthesis of a vast library of sulfonamides by varying both the amine and the sulfonyl chloride components. Starting with this compound, a diverse range of complex sulfonamide architectures can be accessed by coupling it with various primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. ekb.eg This robust reactivity makes it a cornerstone in synthetic organic chemistry for creating molecules with tailored biological or material properties.

Amine TypeReaction ConditionsProduct TypeReference
Primary/Secondary Aliphatic AminesBase (e.g., Pyridine, TEA)N-alkyl-4-morpholinobenzenesulfonamide ekb.egresearchgate.net
Primary/Secondary Aromatic AminesBase (e.g., Pyridine)N-aryl-4-morpholinobenzenesulfonamide nih.govresearchgate.net
Heterocyclic AminesBase (e.g., Pyridine)N-heterocyclyl-4-morpholinobenzenesulfonamide ekb.eg

This table illustrates the general scope of amine coupling reactions with sulfonyl chlorides.

Modern synthetic methodologies have introduced more sophisticated, metal-catalyzed approaches for sulfonamide synthesis. Palladium-catalyzed three-component reactions represent a significant advancement, enabling the convergent synthesis of sulfonamides from distinct building blocks in a single step. rsc.orgsemanticscholar.org Although not starting directly from a pre-formed sulfonyl chloride like this compound, these methods generate the crucial sulfonyl chloride or a related reactive intermediate in situ.

One such redox-neutral strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of an in situ generated sulfamoyl chloride with a boronic acid. rsc.orgsemanticscholar.org In this process, sulfuric chloride (SO₂Cl₂) acts as a linchpin, first reacting with a secondary amine to form a sulfamoyl chloride. This intermediate then couples with an arylboronic acid in the presence of a palladium catalyst to yield the desired sulfonamide. semanticscholar.org This approach demonstrates high functional group tolerance and excellent reaction selectivity. rsc.org

While this specific three-component reaction builds the arylsulfonyl moiety from different precursors, the underlying principle of palladium-catalyzed C-S bond formation is highly relevant. nih.gov It highlights a powerful alternative to traditional methods, with potential applications in constructing complex sulfonamides that might be difficult to access through conventional amine-sulfonyl chloride coupling. semanticscholar.org

Component 1Component 2Component 3Catalyst SystemProductReference
Sulfuric Chloride (SO₂Cl₂)Secondary AmineArylboronic AcidPalladium CatalystN,N-Disubstituted Aryl Sulfonamide rsc.orgsemanticscholar.org
Aryl HalideDABSO (SO₂ surrogate)AminePalladium CatalystAryl Sulfonamide nih.govorganic-chemistry.org

This table summarizes key components in palladium-catalyzed three-component sulfonamide synthesis.

The pursuit of highly efficient and atom-economical synthetic methods has led to the development of Multicomponent Click Reactions (MCR-Click). researchgate.net This concept merges the principles of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, with the reliability and specificity of click chemistry. researchgate.net MCR-Click reactions are characterized by high activity, atomic economy, and green chemistry attributes. researchgate.net

While the direct application of MCR-Click for the synthesis of sulfonamides from this compound is an emerging area, the principles are highly applicable. For example, catalyst-free, four-component reactions have been developed for the synthesis of N-sulfonyl formamidines, which are structurally related to sulfonamides. researchgate.net These reactions proceed by combining an amine, a sulfonyl azide, a terminal ynone, and another amine, showcasing the power of multicomponent strategies to rapidly build molecular complexity. researchgate.net The development of similar MCR-Click strategies involving sulfonyl chlorides could provide novel, efficient pathways to complex sulfonamide derivatives.

Reactions with Unsaturated Organic Substrates

Beyond nucleophilic substitution with amines, sulfonyl chlorides like this compound exhibit rich reactivity with unsaturated organic substrates such as alkenes and alkynes. magtech.com.cn These reactions can proceed through various mechanisms, including cycloadditions, radical processes, and ionic pathways, providing access to a diverse range of sulfur-containing compounds. magtech.com.cn

Sulfonyl chlorides can participate in annulation and cycloaddition reactions, which are powerful methods for constructing cyclic molecular frameworks. These reactions involve the formation of multiple chemical bonds in a single step, often leading to complex ring systems. For example, sulfonyl chlorides have been shown to undergo [2+2] annulations with unsaturated compounds. magtech.com.cn

More recent advances have focused on formal cycloaddition strategies like [4+1] and [3+2] annulations. nih.govrsc.org In palladium-catalyzed [4+1] annulation reactions, a 1,4-dipole equivalent can react with a carbene surrogate, such as a sulfur ylide, to construct five-membered rings. nih.govresearchgate.netrsc.org While not directly initiated by the sulfonyl chloride itself, these methods illustrate how sulfur-containing reagents are integral to modern cycloaddition chemistry for synthesizing heterocycles like proline derivatives. nih.gov Similarly, [3+2] annulations of N-ylides with propargyl sulfonium (B1226848) salts, derived from sulfur-containing precursors, lead to the formation of fused heterocyclic systems. rsc.org The reactivity of the sulfonyl group can be harnessed to generate intermediates that subsequently engage in these powerful ring-forming reactions.

The reactions of sulfonyl chlorides with unsaturated compounds are not limited to concerted cycloadditions but can also proceed through stepwise radical or ionic mechanisms. magtech.com.cn The S-Cl bond in this compound can undergo homolytic or heterolytic cleavage under appropriate conditions (e.g., using radical initiators, transition metals, or photoredox catalysts) to generate sulfonyl radicals (ArSO₂•) or related ionic species.

These reactive intermediates can then add to alkenes and alkynes, initiating a cascade of reactions. magtech.com.cn

Radical Pathways: Sulfonyl radicals readily add to double or triple bonds to form a carbon-centered radical. This radical can then be trapped, for instance, by the chlorine atom from the sulfonyl chloride, leading to a formal chlorosulfonylation of the unsaturated substrate. magtech.com.cn

Ionic Pathways: Under polar conditions or with Lewis acid catalysis, the sulfonyl chloride can react as an electrophile, leading to cationic intermediates that can be trapped by nucleophiles or undergo rearrangements to form various functionalized products. magtech.com.cn

These pathways allow sulfonyl chlorides to act as versatile reagents for sulfonylation, arylation, and other functionalizations of unsaturated systems, significantly expanding their synthetic utility beyond simple sulfonamide formation. magtech.com.cnnih.gov

Formation of Sulfonyl Hydrazones and Their Derivatives

The reaction of sulfonyl chlorides with hydrazine (B178648) hydrate (B1144303) is a fundamental method for synthesizing sulfonyl hydrazides, which are precursors to sulfonyl hydrazones. For this compound, this reaction proceeds by the nucleophilic attack of hydrazine on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the formation of 4-morpholinobenzenesulfonohydrazide.

This intermediate sulfonyl hydrazide can then be condensed with various aldehydes or ketones to yield the corresponding sulfonyl hydrazones. These reactions are often catalyzed by a small amount of acid, such as p-toluenesulfonic acid (PTSA), which can significantly reduce reaction times and improve yields. A facile and environmentally friendly one-pot protocol has been developed for synthesizing sulfonylhydrazones directly from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water, showcasing the versatility and efficiency of this transformation. The general pathway is outlined below:

Reaction Scheme for Sulfonyl Hydrazone Formation

Step 1: Hydrazide Formation: this compound reacts with hydrazine hydrate.

Step 2: Condensation: The resulting 4-morpholinobenzenesulfonohydrazide condenses with a carbonyl compound (aldehyde or ketone).

The resulting N-substituted sulfonyl hydrazones are valuable intermediates in organic synthesis and have been investigated for various applications. The reaction conditions can be optimized for efficiency and environmental impact, as demonstrated by procedures conducted in aqueous media.

Table 1: General Conditions for Sulfonyl Hydrazone Synthesis
ReactantsCatalyst/MediumKey FeaturesReference
Sulfonyl Chloride, Hydrazine Hydrate, Aldehyde/KetoneAcid catalyst (e.g., PTSA) in Ethanol (B145695)Stepwise synthesis; high yields.
Sulfonyl Chloride, Hydrazine Hydrate, Vinyl AzideWaterOne-pot, eco-friendly protocol.

Advanced Coupling Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group of this compound is an active participant in a variety of advanced, often metal-catalyzed, coupling reactions. These transformations leverage the C-S bond's reactivity to construct complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and its application has been extended to the formation of carbon-sulfur bonds for the synthesis of diaryl sulfones. In this context, aryl sulfonyl chlorides, such as this compound, serve as electrophilic partners that react with aryl boronic acids in the presence of a palladium catalyst. This Suzuki-type sulfonylation is an efficient route to unsymmetrical diaryl sulfones.

The reaction mechanism typically involves the oxidative addition of the aryl sulfonyl chloride to a Pd(0) complex, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination to yield the diaryl sulfone product. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like RuPhos and XPhos often employed to facilitate the catalytic cycle. The reactivity of sulfones in these couplings is intermediate between that of aryl halides and nitroarenes, which allows for selective, sequential cross-coupling reactions on polyfunctionalized aromatic rings.

Table 2: Typical Catalytic Systems for Suzuki-Miyaura Sulfonylation
CatalystLigandBaseTypical SubstratesReference
Pd(acac)₂RuPhosK₃PO₄Aryl Sulfones, Arylboronic Acids
Pd(OAc)₂-K₂CO₃Arylsulfonyl Chlorides, Arylboronic Acids

Transition metal catalysis enables the highly regioselective installation of sulfonyl groups onto various organic scaffolds using sulfonyl chlorides. These regiodivergent reactions allow for precise control over the position of sulfonylation. For instance, copper-catalyzed reactions have been developed for the regioselective chlorothiolation of alkenes, where a sulfonyl chloride provides both a chlorine atom and a sulfur-centered radical. Similarly, photoredox catalysis can achieve regioselective tandem sulfonylation and cyclization of 1,5-dienes to produce complex heterocyclic products.

While these specific examples may not use this compound directly, the underlying principles are applicable. The sulfonyl chloride moiety can act as a precursor to a sulfonyl radical, which then adds to an unsaturated system in a regioselective manner dictated by the catalyst and substrate. Metal-free conditions have also been developed for the chemo- and regioselective synthesis of sulfonate esters from quinoline (B57606) N-oxides, where the sulfonyl chloride plays a dual role in both sulfonylation and chlorination.

The Reppe sulfonylation reaction, which has been relatively underexplored, offers a pathway for synthesizing β-keto sulfonamides. A novel, metal-free variation of this reaction has been developed that utilizes Brønsted bases as catalysts for a reaction involving SO₂ insertion. This method provides a simple and effective route to diverse β-keto sulfonamides under mild conditions with broad substrate compatibility. The use of this compound in such a catalytic system would be a plausible route for the synthesis of novel β-keto sulfonamides bearing the 4-morpholinobenzene moiety.

Exploiting this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs used to generate molecular complexity and build libraries of drug-like compounds.

While sulfonyl chlorides are not typical starting materials for canonical Ugi or Passerini reactions, the 4-morpholinobenzene-1-sulfonyl scaffold can be integrated into MCR-derived products. This can be achieved through post-MCR modification, where a functional group on the MCR product is reacted with this compound. Alternatively, the sulfonyl chloride can be converted into a different functional group (e.g., an amine, carboxylic acid, or isocyanide) that is compatible with the MCR conditions, thereby incorporating the entire morpholinobenzene-sulfonyl structure into the final product scaffold. The high functional group tolerance of many MCRs makes such strategies feasible for creating novel, complex molecules.

The sulfonyl chloride functional group is a powerful tool in polymer synthesis, capable of acting as an initiator for controlled polymerization processes. Aromatic multisulfonyl chlorides can serve as initiators for Living Radical Polymerization (LRP), also known as Atom Transfer Radical Polymerization (ATRP). In this process, a transition-metal complex, such as one based on copper, reversibly activates the sulfonyl chloride to generate a sulfonyl radical, which then initiates the polymerization of monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) (S). Using a di-functional initiator like a benzenedisulfonyl chloride allows for the growth of polymer chains from both ends. This method enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Furthermore, sulfonyl chloride derivatives are key monomers in the synthesis of high-performance polymers. For example, dichlorobenzene sulfonyl chloride derivatives are used in Ni-catalyzed cross-coupling reactions to produce sulfonated polyphenylenes. These polymers are investigated for applications such as proton exchange membranes in fuel cells due to their excellent chemical and mechanical stability. The integration of the this compound moiety into polymer backbones via these methods could impart unique properties to the resulting materials.

Table 3: Application of Sulfonyl Chlorides in Polymer Synthesis
Polymerization MethodRole of Sulfonyl ChlorideCatalyst SystemResulting Polymer TypeReference
Living Radical Polymerization (LRP/ATRP)InitiatorCuX / BipyridineLinear polymers with controlled molecular weight (e.g., Polystyrene, PMMA)
Ni-Catalyzed Cross-CouplingMonomer (as a dichlorinated derivative)Ni(0) complexesSulfonated Polyphenylene Block Copolymers

Functionalization Strategies for the Morpholine (B109124) and Benzene (B151609) Moieties within the Compound Structure

The unique structural arrangement of this compound, featuring both a saturated heterocyclic morpholine ring and a substituted aromatic benzene ring, offers multiple avenues for chemical modification. These functionalization strategies are pivotal for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical and pharmaceutical research. The reactivity of each moiety is influenced by the electronic properties of the other, leading to specific and predictable derivatization pathways.

Functionalization of the Benzene Moiety

The benzene ring of this compound is amenable to functionalization through several key reaction types, primarily centered around the highly reactive sulfonyl chloride group and the inherent reactivity of the aromatic system.

The sulfonyl chloride group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the benzene ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the sulfonyl chloride with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method allows for the direct formation of a biaryl linkage, replacing the sulfonyl chloride group with an aryl or heteroaryl substituent. While the direct coupling of sulfonyl chlorides can be challenging, related desulfonative couplings of sulfonyl fluorides have been reported to proceed efficiently.

EntryAryl Boronic AcidCatalystBaseProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃4-Morpholinobiphenyl
22-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃4-(2-Thienyl)morpholinobenzene
34-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄4'-Methoxy-4-morpholinobiphenyl

Stille Coupling: The Stille reaction provides another effective method for C-C bond formation by coupling the sulfonyl chloride with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups. The coupling proceeds with the elimination of the sulfonyl chloride group and the formation of a new bond between the benzene ring and the organic group from the organostannane.

EntryOrganostannane ReagentCatalystAdditiveProduct
1Tributyl(vinyl)stannanePd(PPh₃)₄LiCl4-Morpholinostyrene
2Tributyl(phenyl)stannanePd₂(dba)₃ / P(fur)₃CuI4-Morpholinobiphenyl
3(Tributylstannyl)thiophenePdCl₂(PPh₃)₂-4-(Thiophen-2-yl)morpholinobenzene

The benzene ring of this compound can also undergo electrophilic aromatic substitution, where a hydrogen atom on the ring is replaced by an electrophile. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the morpholino group and the sulfonyl chloride group.

The morpholino group, through the nitrogen's lone pair, is a strong activating group and an ortho, para-director. Conversely, the sulfonyl chloride group is a strong deactivating group and a meta-director. Given their para relationship in the starting molecule, their directing effects are synergistic. The activating morpholino group directs incoming electrophiles to the positions ortho to it (C2 and C6), while the deactivating sulfonyl chloride group directs to the positions meta to it (also C2 and C6). Therefore, electrophilic substitution is strongly favored at the positions ortho to the morpholine moiety.

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-Nitro-4-morpholinobenzene-1-sulfonyl chloride
BrominationBr₂, FeBr₃2-Bromo-4-morpholinobenzene-1-sulfonyl chloride
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-4-morpholinobenzene-1-sulfonyl chloride

The presence of the strongly electron-withdrawing sulfonyl chloride group activates the benzene ring towards nucleophilic aromatic substitution. This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. While the sulfonyl chloride itself is the primary site of nucleophilic attack, under forcing conditions or with appropriate leaving groups ortho or para to the sulfonyl group, SNAr can occur. For instance, if a halogen were present at the C2 or C6 position, it could be displaced by a nucleophile, with the negative charge of the intermediate Meisenheimer complex being stabilized by the sulfonyl group.

Functionalization of the Morpholine Moiety

The morpholine ring in N-arylsulfonylmorpholines is generally a stable saturated heterocycle. Its functionalization is less common than reactions on the aromatic ring or at the sulfonyl chloride group. However, under specific conditions, the morpholine moiety can undergo transformations.

The C-C bond of the morpholine ring can be cleaved under oxidative conditions. For example, visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in 4-phenylmorpholine (B1362484) has been reported. This type of reaction, when applied to this compound, could lead to the formation of diformate derivatives, providing a pathway to acyclic structures.

Starting MaterialConditionsProduct
4-Phenylmorpholine4CzIPN (photocatalyst), 2,6-lutidine, O₂, blue light2-(N-phenylformamido)ethyl formate

This reaction highlights a potential, albeit likely challenging, route for the degradation or transformation of the morpholine ring into other functional groups.

Direct C-H functionalization of saturated heterocycles is a growing area of organic synthesis. While specific examples on this compound are scarce, general methods for the C-H functionalization of morpholines have been developed. These reactions often involve radical-based processes or transition-metal catalysis and could potentially be applied to introduce substituents at the carbon atoms of the morpholine ring. The positions adjacent to the nitrogen and oxygen atoms (C2, C6 and C3, C5 respectively) would be the most likely sites for such functionalization.

The N-sulfonyl activation of the morpholine nitrogen can, in principle, make the ring susceptible to nucleophilic attack, leading to ring-opening. However, the morpholine ring is significantly more stable than smaller, more strained rings like N-sulfonylaziridines. Ring-opening of N-sulfonylmorpholines would require harsh conditions and strong nucleophiles and is not a commonly reported transformation.

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the molecular structure of 4-morpholinobenzene-1-sulfonyl chloride.

The ¹H NMR spectrum is expected to show distinct signals for the morpholine (B109124) and the benzene (B151609) ring protons. The p-disubstituted benzene ring features a characteristic AA'BB' system, resulting from the magnetic non-equivalence of the aromatic protons. The protons ortho to the electron-withdrawing sulfonyl chloride group (H-2, H-6) are anticipated to resonate downfield compared to the protons ortho to the electron-donating morpholino group (H-3, H-5). The morpholine ring protons typically appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen atom (-N-CH₂-) and the oxygen atom (-O-CH₂-). nih.govresearchgate.net

The ¹³C NMR spectrum complements the proton data by revealing the carbon skeleton. Six distinct signals are expected: four for the aromatic carbons and two for the morpholine carbons. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the sulfonyl chloride group (C-1) and the carbon atom bonded to the morpholino nitrogen (C-4) are expected to be significantly shifted. The morpholine carbons adjacent to the heteroatoms also show characteristic chemical shifts, with the carbon next to oxygen appearing further downfield than the carbon next to nitrogen. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous substituted benzenes and N-substituted morpholines.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
H-2, H-6~7.8 - 8.0Doublet (d)~128 - 130
H-3, H-5~6.9 - 7.1Doublet (d)~114 - 116
Morpholine -N-CH₂- (H-2', H-6')~3.2 - 3.4Triplet (t)~48 - 50
Morpholine -O-CH₂- (H-3', H-5')~3.8 - 4.0Triplet (t)~66 - 68
C-1 (C-SO₂Cl)--~140 - 142
C-4 (C-N)--~152 - 154

While 1D NMR suggests the basic structure, two-dimensional (2D) NMR techniques are essential for definitive assignment and conformational insights. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons (H-2/H-6 and H-3/H-5) and within the morpholine ring between the -N-CH₂- and -O-CH₂- protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals at ~7.8-8.0 ppm to the aromatic carbons at ~128-130 ppm, the protons at ~6.9-7.1 ppm to the carbons at ~114-116 ppm, and the respective morpholine protons to their corresponding carbon signals. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) C-H correlations, which are crucial for connecting the different fragments of the molecule. youtube.comslideshare.net A key correlation would be observed between the morpholine protons adjacent to the nitrogen (H-2', H-6') and the aromatic carbon C-4, unequivocally proving the attachment of the morpholine ring to the benzene backbone.

Solid-State NMR (SSNMR) can provide valuable information on the conformation and packing of the molecule in the solid state. nih.govnih.gov As molecular conformation can be influenced by crystal packing forces, the structure in the solid phase may differ from that in solution. acs.org SSNMR is highly sensitive to the local electronic environment and can distinguish between different crystalline forms (polymorphs), which would manifest as different sets of isotropic chemical shifts. researchgate.netacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a rapid method for their identification.

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the sulfonyl chloride group. acdlabs.com These include the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically very intense. samipubco.com Other key bands include the C-O-C stretching of the morpholine's ether linkage, C-N stretching, and various vibrations associated with the p-disubstituted aromatic ring.

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (Morpholine)2950 - 2850Medium
Aromatic C=C Stretch~1600, ~1500Medium-Strong
S=O Asymmetric Stretch1385 - 1365Very Strong
S=O Symmetric Stretch1190 - 1170Very Strong
C-O-C Ether Stretch (Morpholine)1120 - 1110Strong
Aromatic C-N Stretch1340 - 1250Medium-Strong
S-Cl Stretch600 - 500Medium-Strong

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying symmetric vibrations and non-polar bonds. For this compound, the symmetric S=O stretch and the aromatic ring "breathing" modes would be expected to produce strong signals in the Raman spectrum. Furthermore, the S-Cl stretching mode gives a strong band around 375 cm⁻¹, which is a useful diagnostic peak in Raman spectra of sulfonyl chlorides. cdnsciencepub.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

For this compound (C₁₀H₁₂ClNO₃S), the nominal molecular weight is 261.73 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 261. An isotopic peak at m/z 263 (M+2) with approximately one-third the intensity of the M⁺˙ peak would also be present, which is characteristic of a compound containing one chlorine atom.

Key fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺ at m/z 226.

Loss of sulfur dioxide: A rearrangement followed by the loss of SO₂ is a known fragmentation pathway for aromatic sulfonamides and could potentially occur here, leading to an ion at m/z 197. nih.gov

Cleavage of the S-N bond: This could lead to the formation of a morpholinophenyl cation at m/z 162 or a sulfonyl chloride radical.

Cleavage of the C-S bond: Formation of a morpholinophenyl radical and the [SO₂Cl]⁺ cation at m/z 99. The characteristic isotopic pattern for chlorine would also be seen for this fragment (m/z 101). acdlabs.com

Fragmentation of the morpholine ring: Loss of ethene oxide (C₂H₄O) from fragments containing the morpholine moiety.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₁₂³⁵ClNO₃S), confirming the molecular identity beyond doubt.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. libretexts.org The presence of the sulfonyl chloride and morpholine groups can influence the position and intensity of these absorption bands. libretexts.org The spectrum is typically recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance over a range of wavelengths. nihs.go.jp

While specific UV-Vis data for this compound is not provided in the search results, related aromatic sulfonyl compounds exhibit characteristic absorptions in the UV region. researchgate.net These electronic transitions are sensitive to the solvent environment, with polar solvents potentially causing shifts in the absorption maxima. wikipedia.org

Integrated Spectroscopic Approaches for Holistic Structural Characterization and Validation

A comprehensive and unambiguous structural characterization of this compound is best achieved through an integrated approach that combines data from various spectroscopic techniques. acdlabs.com By correlating the information obtained from HR-MS, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy, a complete picture of the molecule's structure can be assembled.

HR-MS provides the elemental composition and fragmentation pattern, while NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms. IR spectroscopy, in turn, identifies the functional groups present in the molecule, such as the sulfonyl chloride (S=O and S-Cl stretches) and the morpholine (C-N and C-O stretches) groups. acdlabs.com The combination of these techniques provides a powerful and synergistic approach to structural elucidation, minimizing the possibility of misidentification and ensuring the unequivocal confirmation of the target compound's structure.

Computational and Theoretical Investigations of 4 Morpholinobenzene 1 Sulfonyl Chloride Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net For 4-morpholinobenzene-1-sulfonyl chloride, this analysis helps identify characteristic vibrations of its functional groups.

Key vibrational modes for related sulfonamides include the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, typically found in the 1330-1125 cm⁻¹ range. mdpi.com The S-N stretching vibration is another important marker, often observed around 930-940 cm⁻¹. mdpi.comnih.gov Computational studies can precisely predict these frequencies, and by comparing them with experimental data, a detailed correlation between structure and spectroscopic behavior can be established. mdpi.com This process aids in confirming the molecular structure and understanding the electronic environment of the functional groups.

Table 1: Representative Vibrational Frequencies for Sulfonamide-Related Moieties
Vibrational ModeTypical Experimental Wavenumber (cm⁻¹)Typical Calculated Wavenumber (cm⁻¹)Description of Motion
SO₂ Asymmetric Stretch~1330~1298Out-of-phase stretching of the two S=O bonds.
SO₂ Symmetric Stretch~1157-In-phase stretching of the two S=O bonds.
S-N Stretch~931-940~925Stretching of the bond between the sulfur and nitrogen atoms. mdpi.comnih.gov
C-N Stretch (Morpholine)~1458-1478~1449-1479Stretching of the carbon-nitrogen bonds within the morpholine (B109124) ring. mdpi.com
SO₂ Scissoring/Wagging~530-582-Bending and out-of-plane motions of the SO₂ group. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energies of the HOMO and LUMO and the distribution of these orbitals across the this compound molecule are critical for predicting its reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the morpholine nitrogen and the phenyl ring, identifying them as potential sites for nucleophilic attack. The LUMO is often centered around the electron-deficient sulfonyl group, particularly the sulfur atom, highlighting it as the primary electrophilic site. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Sulfonamide System
ParameterTypical Energy Value (eV)Significance
E(HOMO)-7.27Energy of the highest occupied molecular orbital; related to electron-donating ability. mdpi.com
E(LUMO)-3.17Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. mdpi.com
HOMO-LUMO Gap (ΔE)4.10Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. A larger gap implies higher stability. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by modeling the various shapes it can adopt due to the rotation of single bonds. This is particularly relevant for understanding the orientation of the morpholine ring relative to the phenylsulfonyl group.

Furthermore, MD simulations are instrumental in studying intermolecular interactions between the sulfonyl chloride and its environment, such as solvent molecules or biological macromolecules. By simulating the system in a solvent box (e.g., water), one can observe how solvent molecules arrange around the solute and form non-covalent interactions like hydrogen bonds. These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its solubility, stability, and potential to interact with biological targets.

In Silico Studies of Reaction Mechanisms and Catalytic Pathways

In silico studies, primarily using DFT, are crucial for elucidating the mechanisms of chemical reactions involving this compound. These computational approaches allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies. For sulfonyl chlorides, a key area of investigation is the mechanism of nucleophilic substitution at the sulfur atom.

Theoretical studies can distinguish between different possible mechanisms, such as a concerted Sₙ2-type pathway or a stepwise addition-elimination mechanism that involves a hypervalent sulfur intermediate. semanticscholar.org By calculating the energy profiles for these pathways, researchers can determine the most favorable reaction route. These investigations can also model the effect of catalysts on the reaction, showing how a catalyst might lower the activation energy by stabilizing the transition state or providing an alternative, lower-energy pathway.

Quantum Chemical Characterization of Reactivity Descriptors and Electrophilic Sites

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT calculations can be used to characterize the reactivity of this compound. rasayanjournal.co.in These "conceptual DFT" descriptors provide quantitative measures of a molecule's response to adding or removing electrons. mdpi.com

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. rasayanjournal.co.in

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. rasayanjournal.co.in

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule. For an electrophilic attack, the Fukui function helps pinpoint the specific atom most susceptible to receiving electrons. In this compound, these calculations consistently identify the sulfur atom of the sulfonyl group as the primary electrophilic site.

Table 3: Quantum Chemical Reactivity Descriptors
DescriptorFormulaInterpretation
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2Measures electron escaping tendency.
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2Resistance to change in electron configuration. rasayanjournal.co.in
Global Softness (S)1 / (2η)Measure of molecular polarizability and reactivity.
Electrophilicity Index (ω)μ² / (2η)Indicates the capacity to accept electrons; a measure of electrophilic character. rasayanjournal.co.in

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Related Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in medicinal chemistry to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, such as various biologically active sulfonamides, QSAR models can be developed to predict their efficacy and guide the design of new, more potent analogs. pensoft.net

The development of a QSAR model involves several steps:

Data Set Compilation: A series of sulfonamide derivatives containing the morpholine scaffold is selected, for which experimental biological activity data (e.g., IC₅₀ values) are available. japsonline.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity, polarizability). nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies on related sulfonamides have shown that properties like mass, polarizability, electronegativity, and partition coefficients are often key predictors of their anticancer or enzyme inhibitory activities. nih.gov These models provide valuable insights into the structure-activity landscape, helping to prioritize the synthesis of new derivatives with improved properties.

Advanced Applications of 4 Morpholinobenzene 1 Sulfonyl Chloride in Diverse Chemical Transformations

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

4-Morpholinobenzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of a variety of complex heterocyclic compounds. Its utility stems from the high reactivity of the sulfonyl chloride group, which readily undergoes reactions with nucleophiles. This reactivity allows for the incorporation of the morpholinobenzene-sulfonyl moiety into larger molecular frameworks, a common strategy in the development of biologically active molecules. researchgate.netnih.gov

The synthesis of heterocyclic systems often involves the reaction of the sulfonyl chloride with compounds containing two or more nucleophilic centers. For instance, reaction with bidentate nucleophiles like 2-aminopyridines or 2-aminothiazoles can lead to the formation of fused heterocyclic structures. researchgate.net The sulfonyl chloride acts as an electrophilic partner, reacting with amine or thiol groups to form stable sulfonamide or thiosulfonate linkages, thereby facilitating cyclization and the construction of novel ring systems. The morpholine (B109124) group, being a part of this building block, can influence the final compound's solubility, polarity, and pharmacokinetic properties. researchgate.net

While direct, published examples for this compound in all classes of heterocyclic synthesis are specific to particular research campaigns, its reactivity pattern is analogous to other aryl sulfonyl chlorides used extensively for this purpose. The general strategy involves a condensation reaction, often in the presence of a base, to yield complex molecules with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Resulting Heterocyclic Core Potential Application Area
2-Aminoethanol N-(2-hydroxyethyl)-4-morpholinobenzenesulfonamide (precursor for cyclization) Pharmaceutical Intermediate
1,2-Diaminobenzene N,N'-(1,2-phenylene)bis(4-morpholinobenzenesulfonamide) (precursor for benzimidazoles) Ligand Synthesis

Facilitation of Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

The electrophilic nature of the sulfur atom in this compound makes it a versatile reagent for creating new chemical bonds, particularly carbon-heteroatom bonds through sulfonylation.

Precision Sulfonylation Reactions in Organic Synthesis

Precision sulfonylation is the primary and most direct application of this compound. The sulfonyl chloride group is an excellent electrophile that reacts efficiently with a wide range of nucleophiles to form sulfonamides, sulfonates, and sulfones. nih.govnih.gov This transformation is fundamental in organic synthesis for introducing the robust and electron-withdrawing sulfonyl group. researchgate.net

Sulfonamide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, forming stable sulfonamide bonds. This is one of the most common reactions in drug discovery for creating compounds with specific biological activities. nih.govnih.gov

Sulfonate Ester Formation: Alcohols and phenols react to form sulfonate esters. This reaction is useful for converting an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.

Sulfone Formation: While less direct, sulfonyl chlorides can be used to form sulfones, which are key structural motifs in many pharmaceuticals. nih.gov

These reactions are highly precise, occurring specifically at the nucleophilic site, allowing for the targeted modification of complex molecules. nih.gov

Table 2: Representative Sulfonylation Reactions

Nucleophile Reagent Product Type Bond Formed
Aniline This compound Sulfonamide S-N
Phenol This compound Sulfonate Ester S-O

Strategies for Arylation and Fluoroalkylation

While the primary role of this compound is sulfonylation, modern synthetic methods have expanded the utility of the sulfonyl group as a handle for more advanced transformations, including carbon-carbon bond formation. sigmaaldrich.com

Arylation: The sulfonyl group itself is generally a poor leaving group for direct cross-coupling reactions. However, it can be converted into other functional groups that are amenable to such transformations. For instance, the sulfonyl group can sometimes be reduced to a thiol, which can then participate in C-S coupling reactions. rsc.org More advanced transition-metal-catalyzed reactions have been developed where sulfonyl groups can be involved in C-C bond-forming cross-coupling reactions, although this is not a routine application. nih.gov

Fluoroalkylation: The introduction of fluoroalkyl groups into organic molecules is of significant interest in medicinal chemistry. While this compound is not a direct fluoroalkylating agent, its derivatives can be. For example, the corresponding sulfinate salt, which can be prepared from the sulfonyl chloride, can serve as a precursor for the generation of a sulfonyl radical. This radical can then participate in fluoroalkylation reactions, such as the addition to alkenes in the presence of a suitable fluoroalkyl source.

Catalytic Applications and the Design of Ligands Derived from this compound

The structure of this compound provides a scaffold for the design of multifunctional ligands for transition metal catalysis. nih.gov The molecule itself is not a catalyst, but its constituent parts—the morpholine ring, the aromatic system, and the sulfonyl group—offer multiple points for coordination or further functionalization.

The nitrogen atom of the morpholine ring and the oxygen atoms of the sulfonyl group are Lewis basic sites that can coordinate to metal centers. By modifying the aromatic ring with other donor groups (e.g., phosphines, amines, or pyridyls), it is possible to create bidentate or tridentate ligands. Such "hybrid ligands" can exhibit unique properties in catalysis, including hemilability, where one coordinating group can reversibly bind and unbind from the metal center, facilitating catalytic cycles. nih.gov

The design of such ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complex, which in turn controls the activity and selectivity of the catalyst. For example, ligands derived from this scaffold could be explored in cross-coupling reactions, hydrogenations, or polymerization catalysis.

Table 3: Potential Ligand Designs from this compound

Modification to Parent Compound Potential Donor Atoms Ligand Type Potential Catalytic Application
Addition of a diphenylphosphine group ortho to the sulfonyl group N (morpholine), P (phosphine) Bidentate (P, N) Cross-Coupling
Reaction of sulfonyl chloride with 2-amino-pyridine N (morpholine), N (pyridine) Bidentate (N, N) Oxidation Catalysis

Functional Materials Science Applications

Derivatives of aryl sulfonyl chlorides are emerging as important components in the development of advanced functional materials, particularly in the field of optoelectronics.

Interfacial Passivation Techniques in Optoelectronic Devices (e.g., Perovskite Solar Cells) using Sulfonyl Chloride Derivatives

In perovskite solar cells (PSCs), defects at the interfaces between the perovskite light-absorbing layer and the charge transport layers are a major source of efficiency loss and instability. researchgate.netmdpi.com Interfacial passivation is a key strategy to mitigate these defects. researchgate.netnih.gov

Research has demonstrated that sulfonyl chloride derivatives, such as the closely related 4-chlorobenzene sulfonyl chloride (CBSC), are effective passivating agents. researchgate.netrsc.org The sulfonyl chloride group acts as a Lewis acid, which can effectively bind to undercoordinated halide ions and other negatively charged defects (like Pb-I antisites) present at the perovskite surface. researchgate.net This interaction neutralizes the defects, reducing non-radiative recombination of charge carriers and improving charge extraction.

The application of a CBSC passivation layer has been shown to significantly enhance the performance and stability of PSCs. For instance, devices treated with CBSC achieved a power conversion efficiency (PCE) of 20.02%, a notable increase from the 18.29% of untreated devices. researchgate.net It is anticipated that this compound would function via a similar mechanism, with the morpholine group potentially offering additional benefits such as improved processability or modified interfacial energetics. This approach represents a promising avenue for improving the performance of next-generation solar energy technologies.

Table 4: Performance of Perovskite Solar Cells with Sulfonyl Chloride Passivation

Device Type Key Parameter Value
Pristine (Control) Device Power Conversion Efficiency (PCE) 18.29%
CBSC-Passivated Device Power Conversion Efficiency (PCE) 20.02%
Pristine (Control) Device Trap State Density (Ntrap) 1.84 x 1015 cm-3
Passivated Device (general) Trap State Density (Ntrap) 1.15 x 1015 cm-3

Data based on findings for 4-chlorobenzene sulfonyl chloride (CBSC), a close structural analog. researchgate.net

Precursor in Advanced Polymer Chemistry and Dendrimer Synthesis

This compound has emerged as a valuable precursor in the fields of advanced polymer chemistry and dendrimer synthesis. Its unique molecular architecture, which combines a reactive sulfonyl chloride group, a stable aromatic ring, and a functional morpholine moiety, allows for its integration into a variety of complex macromolecular structures. This versatility enables the development of novel materials with tailored properties for specialized applications.

In the realm of dendrimer chemistry, this compound is particularly useful in the surface functionalization of amine-terminated dendrimers. The electrophilic nature of the sulfonyl chloride group facilitates its reaction with the primary or secondary amines on the periphery of dendrimers, such as poly(propyleneimine) (PPI) or polyamidoamine (PAMAM) dendrimers, to form stable sulfonamide linkages. nih.govencyclopedia.pub This process allows for the precise engineering of the dendrimer's surface, introducing the morpholino-phenylsulfonyl groups, which can significantly alter the solubility, biocompatibility, and host-guest properties of the resulting macromolecule.

The synthesis of these functionalized dendrimers typically follows a divergent approach, where successive generations of branching units are added to a central core. nih.govsemanticscholar.orgwjarr.com The reaction with this compound represents a key final step in creating a well-defined surface layer. The presence of the morpholine group is known to enhance the hydrophilic character of polymers, which can be advantageous for biomedical applications. researchgate.net

The table below outlines the key components and reaction type for the surface modification of an amine-terminated dendrimer with this compound.

Component Role in Synthesis Key Functional Group
Amine-Terminated Dendrimer (e.g., PAMAM, PPI)Core macromolecular scaffoldPrimary or Secondary Amine (-NH2, -NHR)
This compoundSurface modifying agentSulfonyl Chloride (-SO2Cl)
Non-nucleophilic Base (e.g., Triethylamine)Acid scavengerTertiary Amine
Aprotic Solvent (e.g., Dichloromethane)Reaction medium-
Resulting Linkage Sulfonamide (-SO2-NR-)-

In advanced polymer chemistry, this compound can be utilized as a monomer or a co-monomer in polycondensation reactions. For instance, it can be reacted with diols or diamines to create polysulfonates or polysulfonamides, respectively. The incorporation of the rigid phenylsulfone unit into the polymer backbone can significantly enhance the thermal stability and mechanical properties of the resulting material. nbinno.com

Furthermore, the morpholine side group can impart desirable characteristics to the polymer, such as improved solubility in a wider range of solvents and potential for post-polymerization modification. e3s-conferences.org The synthesis of polymers incorporating this compound can lead to materials with applications ranging from high-performance engineering plastics to advanced membranes for separation processes.

The following table summarizes a hypothetical polycondensation reaction to form a polysulfonamide using this compound.

Reactant 1 Reactant 2 Polymer Type Repeating Unit Feature
This compoundAromatic Diamine (e.g., 4,4'-oxydianiline)PolysulfonamideMorpholinobenzene-sulfonyl group
This compoundAliphatic Diamine (e.g., Hexamethylenediamine)PolysulfonamideMorpholinobenzene-sulfonyl group

The research into sulfonimide-based dendrimers (SBDs) further underscores the potential of sulfonyl chlorides in creating complex, hyperbranched structures with a wide array of potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

Exploration of Biological Activity Research Paradigms for 4 Morpholinobenzene 1 Sulfonyl Chloride Derivatives

Rational Design and Synthesis of Derivatives with Targeted Biological Research Objectives

The rational design of new bioactive compounds often begins with a "privileged scaffold," a molecular framework that is known to bind to multiple biological targets. The 4-morpholinobenzene-1-sulfonyl chloride structure is one such starting point, allowing for the synthesis of diverse derivatives, including sulfonamides, cyclic sulfones, and sulfonyl hydrazones, each with unique potential for biological interaction.

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, frequently initiated by the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine. researchgate.netnih.gov This straightforward synthetic route allows for the creation of large libraries of compounds by varying the amine component. The resulting sulfonamide derivatives are a well-established class of compounds with a broad spectrum of reported biological activities. researchgate.net These activities are often attributed to the sulfonamide moiety's ability to act as a bioisostere of a carboxylic group, enabling it to form similar interactions with biological targets. mdpi.com

The morpholine (B109124) ring, already present in the parent compound, is also a recognized pharmacophore associated with various biological activities, including anticancer properties. researchgate.netnih.gov The combination of the morpholine ring and the newly formed sulfonamide linkage provides a rich scaffold for developing compounds with targeted biological research objectives. Academic research has demonstrated that sulfonamide derivatives exhibit a wide range of pharmacological properties, making them attractive candidates for drug discovery programs. researchgate.netmdpi.com

Table 1: Reported Biological Activities of Sulfonamide-Based Compounds

Biological ActivityResearch FocusReferences
AnticancerInhibition of cancer cell growth, induction of apoptosis, and cell cycle disruption. mdpi.comscholarsresearchlibrary.com
AntibacterialInhibition of bacterial growth; basis of sulfa drugs. nih.gov
Anti-inflammatoryModulation of inflammatory pathways. iomcworld.com
Carbonic Anhydrase InhibitionTargeting metalloenzymes involved in various physiological processes. researchgate.netmdpi.com
AntiviralInhibition of viral replication and related processes. researchgate.net

Cyclic sulfones are another important class of organosulfur compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netiomcworld.com While direct synthesis from this compound is less common, the broader field of sulfone chemistry provides context for their relevance. The sulfone group (R-S(O)₂-R') is a key structural feature, and its incorporation into a cyclic structure can confer unique conformational properties that are advantageous for binding to biological targets. researchgate.net

Researchers have developed various synthetic strategies to create cyclic sulfones, such as the ring-closing metathesis (RCM) of acyclic sulfones. researchgate.net These compounds have been investigated for a range of potential applications, demonstrating the versatility of the sulfone moiety in bioactive molecule design. iomcworld.comiomcworld.com Chiral cyclic sulfones, in particular, are key scaffolds in a number of pharmaceutically important compounds that exhibit a broad range of biological activities, including the inhibition of enzymes like HIV-1 protease and human carbonic anhydrase II. researchgate.net

Table 2: Investigated Biological Activities of Cyclic Sulfone Derivatives

Biological ActivityResearch FocusReferences
AnticancerActivity against various cancer cell lines. iomcworld.comresearchgate.net
Anti-HIVInhibition of viral enzymes such as HIV-1 protease. researchgate.net
AntimalarialActivity against malaria parasites. iomcworld.com
Anti-inflammatoryModulation of inflammatory responses. iomcworld.com
Enzyme InhibitionTargeting enzymes like γ-secretase and β-lactamase. researchgate.netresearchgate.net

Sulfonyl hydrazones represent a versatile class of compounds synthesized from sulfonyl chlorides. The synthesis typically involves converting the sulfonyl chloride to a sulfonohydrazide, which is then condensed with various aldehydes or ketones. nih.gov This modular synthesis allows for the creation of diverse compound libraries by altering both the sulfonyl chloride backbone and the carbonyl reactant. nih.gov

These derivatives are of particular interest due to their stable nature and the presence of the azomethine (—N=CH—) group, which enhances their coordination ability and biological activity. researchgate.net Libraries of sulfonyl hydrazones have been screened against numerous biological targets, revealing a wide spectrum of activities. This has established them as a promising scaffold for the discovery of new lead compounds in drug development research. nih.govresearchgate.net

Table 3: Biological Activities of Sulfonyl Hydrazone Derivatives

Biological ActivityResearch FocusReferences
AnticholinesteraseInhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net
AntimycobacterialActivity against Mycobacterium tuberculosis. nih.gov
AntibacterialInhibition of various bacterial strains. researchgate.net
AnticonvulsantActivity in models of epilepsy. researchgate.net
Carbonic Anhydrase InhibitionTargeting various isoforms of carbonic anhydrase. researchgate.netresearchgate.net

Investigating Molecular Mechanisms of Action (Academic Focus on Interactions, not Clinical Outcomes)

A critical aspect of chemical biology is elucidating the molecular mechanisms by which a compound exerts its effects. For derivatives of this compound, this involves detailed studies of their interactions with specific enzymes and other biomolecular targets.

Sulfonamides are a classic and extensively studied class of carbonic anhydrase (CA) inhibitors. mdpi.com The primary mechanism of action involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the active site of the enzyme. mdpi.com This interaction displaces a key water/hydroxide molecule, thereby disrupting the catalytic cycle of CO₂ hydration. mdpi.com

Derivatives synthesized from this compound, being sulfonamides, are rational candidates for CA inhibition studies. Research in this area often involves screening new sulfonamide derivatives against a panel of human (h) CA isoforms, such as the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. mdpi.comnih.gov These studies aim to identify compounds with high potency and, ideally, selectivity for a specific isoform, which can be crucial for targeted therapeutic applications. mdpi.com The inhibitory activity is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Table 4: Representative Inhibition Data for Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms

Compound TypeTarget IsoformInhibition Constant (Kᵢ)References
Pyridazinecarboxamide SulfonamidehCA I102.1 nM nih.gov
Pyridazinecarboxamide SulfonamidehCA II13.9 nM nih.gov
Pyridazinecarboxamide SulfonamidehCA IX25.8 nM nih.gov
Pyridazinecarboxamide SulfonamidehCA XII4.7 nM nih.gov
4-Substituted Pyridine-3-sulfonamidehCA IX137 nM mdpi.com
4-Substituted Pyridine-3-sulfonamidehCA XII91 nM mdpi.com

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a validated strategy in cancer research. nih.gov A number of small molecules, known as tubulin polymerization inhibitors, exert their effects by binding to specific sites on the tubulin protein. One of the most important of these is the colchicine (B1669291) binding site. nih.govmdpi.com

The binding of an inhibitor to this site can prevent the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov Various molecular scaffolds, including those that can be derived from sulfonyl chlorides, have been investigated as inhibitors targeting this site. mdpi.com Research often involves in vitro tubulin polymerization assays, where the effect of a compound on the assembly of microtubules is measured, typically by monitoring changes in turbidity. researchgate.net The concentration of the compound required to inhibit polymerization by 50% (IC₅₀) is a key metric. Molecular docking studies are also frequently employed to predict and analyze the binding interactions between the inhibitor and the colchicine site on tubulin. mdpi.com

Table 5: Examples of Tubulin Polymerization Inhibitors and Their Activity

Compound ClassActivity Metric (IC₅₀)Target Cancer Cell LineReferences
Sulfanilamide-1,2,3-triazole hybrid2.4 µM(Tubulin Polymerization Assay) mdpi.com
Nicotinoyl pyrazoline derivative1.6 µM(Tubulin Polymerization Assay) mdpi.com
Quinazoline-morpholine hybrid2.83 µMA549 (Lung Cancer) nih.gov
4-aminoquinoline derived sulfonyl analogMicromolar RangeMDA-MB231, MDA-MB468, MCF7 (Breast Cancer) nih.gov

Computational Approaches in Bioactivity Research

In the quest to discover and develop new therapeutic agents, computational methods have become indispensable tools. These in silico techniques allow researchers to model, simulate, and predict the behavior of molecules, thereby accelerating the identification of promising drug candidates and reducing the costs and time associated with experimental screening. For derivatives of this compound, a scaffold of significant medicinal interest, computational approaches are pivotal in elucidating their biological activities and mechanisms of action. These methods enable the rational design of new compounds with enhanced potency and selectivity by exploring their interactions with biological targets at a molecular level.

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is instrumental in identifying potential biological targets for derivatives of this compound and in understanding the structural basis of their activity. The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction. nih.govnih.gov

Research on various sulfonamide derivatives has successfully employed molecular docking to predict their binding affinities and modes. For instance, studies on N-substituted sulfonamides targeting human carbonic anhydrase IX (PDB ID: 1AZM), a protein implicated in cancer, have shown that these derivatives can achieve favorable binding affinities, often superior to standard drugs like acetazolamide. nih.gov Similarly, docking simulations of benzenesulfonamide (B165840) analogues into the active sites of carbonic anhydrase II and IX have revealed strong binding, characterized by crucial interactions with a catalytic zinc ion and key amino acid residues like Thr199. mdpi.com Another study on sulfonamide derivatives of 3-fluoro-4-morpholinoaniline (B119058) identified topoisomerase II gyrase A (PDB ID: 1kzn) as a potential target, with docking studies predicting high binding affinities. researchgate.net

Following the docking simulation, a detailed analysis of the ligand-protein interactions is performed. This analysis identifies the specific molecular forces that stabilize the complex, such as:

Hydrogen Bonds: These are critical for the specificity of ligand binding. The sulfonamide group (-SO2NH-) itself is a potent hydrogen bond donor and acceptor.

Hydrophobic Interactions: The benzene (B151609) ring and other nonpolar moieties in the derivatives often interact with hydrophobic pockets in the protein's binding site.

Coordination Bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide group can form coordination bonds with the metal ion (e.g., Zn2+) in the active site, which is a key interaction for potent inhibition. mdpi.com

By elucidating these interactions, researchers can understand why certain derivatives are more potent than others and can rationally design new molecules with improved binding characteristics.

Table 1: Examples of Molecular Docking Studies on Sulfonamide Derivatives
Derivative ClassTarget Protein (PDB ID)Binding Affinity / Docking Score (kcal/mol)Key Interacting ResiduesReference
N-substituted sulfonamidesCarbonic Anhydrase IX (1AZM)-6.8 to -8.2His94, His96, His119, Val121, Thr199, Thr200, Zn2+ nih.gov
Benzenesulfonamide analogue of SLC-0111Carbonic Anhydrase II (2AW1)-9.782His94, His96, His119, Thr199, Zn2+ mdpi.com
Benzenesulfonamide analogue of SLC-0111Carbonic Anhydrase IX (5JN3)-7.466His94, His96, His119, Thr199, Zn2+ mdpi.com
3-Fluoro-4-morpholinoaniline sulfonamidesTopoisomerase II gyrase A (1kzn)-189.0 to -280.3Asp81, Gly85, Arg84 researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is another powerful computational strategy used in drug discovery. dovepress.com A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov By analyzing the structures of known active compounds or the ligand-binding site of a target protein, a pharmacophore model can be generated to serve as a 3D query for searching large chemical databases. dovepress.comnih.gov

This search process is known as virtual screening. nih.gov It allows for the rapid, automated evaluation of thousands to millions of compounds to identify those that match the pharmacophore model. nih.gov The identified "hits" are then prioritized for further investigation, such as molecular docking and subsequent experimental testing. researchgate.net This approach is particularly valuable for "scaffold hopping"—finding new core molecular structures (scaffolds) that are chemically different from known active compounds but present the same essential pharmacophoric features, potentially leading to novel drugs with improved properties. dovepress.com

For sulfonamide-containing compounds, pharmacophore models can be developed to capture the key features responsible for their activity against a particular target. For example, a model for a dual-action thromboxane (B8750289) receptor antagonist and synthase inhibitor identified two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring as essential for activity. nih.gov In another instance, an integrated approach combining pharmacophore modeling, virtual screening, and molecular docking was successfully used to identify potent new inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP-1), an important cancer target. researchgate.net The generated pharmacophore model included a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a hydrophobic feature. researchgate.net

Virtual screening based on such models can efficiently filter vast compound libraries to find novel derivatives based on the this compound framework that are predicted to have the desired biological activity. This significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, streamlining the drug discovery pipeline.

Table 2: Key Pharmacophoric Features Identified for Sulfonamide-Related Compounds
Target / ActivityEssential Pharmacophoric FeaturesReference
Thromboxane Receptor Antagonist / Synthase Inhibitor2 Hydrogen Bond Acceptors, 1 Anionic Site, 1 Hydrophobic Group, 1 Aromatic Ring nih.gov
Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitor1 Hydrogen Bond Donor, 1 Hydrogen Bond Acceptor, 1 Aromatic Feature, 1 Hydrophobic Feature researchgate.net
PD-L1 Inhibitor3 Hydrogen Bond Donors, 3 Hydrophobic Features, 1 Negative Ionizable Feature, 1 Positive Ionizable Feature nih.gov

Emerging Research Directions and Future Perspectives in 4 Morpholinobenzene 1 Sulfonyl Chloride Chemistry

Development of Sustainable and Green Synthetic Methodologies for the Compound

The chemical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. For the synthesis of sulfonyl chlorides, this translates to the use of less hazardous reagents, milder reaction conditions, and the reduction of waste. Traditional methods for producing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which raises significant safety and environmental concerns.

Emerging research is focused on developing more benign alternatives. One promising avenue is the use of N-chlorosuccinimide (NCS) for the oxidative chlorination of S-alkylisothiourea salts under acidic conditions. google.com This method offers several advantages, including the use of readily available and less toxic reagents, operational simplicity, and high yields. google.com Furthermore, the process is amenable to large-scale production and generates by-products that are less harmful to the environment. google.com

Another green approach involves the oxyhalogenation of thiols and disulfides using reagents like oxone in water, which serves as a green solvent. rsc.org These aqueous methods avoid the use of volatile organic solvents and often proceed under mild conditions with high efficiency. rsc.org The application of such methodologies to the synthesis of 4-morpholinobenzene-1-sulfonyl chloride could significantly improve its environmental profile. Future research will likely focus on optimizing these green routes, potentially employing catalytic systems to further enhance their efficiency and sustainability. Multicomponent reactions are also being explored as a green synthesis method with high activity and atomic economy. researchgate.net

Advanced Applications in Contemporary Medicinal Chemistry: Design Principles and Target Interaction Analysis

The sulfonamide functional group, readily accessible from sulfonyl chlorides, is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. The morpholine (B109124) moiety is also a privileged scaffold in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The combination of these two groups in this compound makes it a valuable starting material for the synthesis of novel drug candidates.

The design of new therapeutic agents based on this scaffold is guided by several principles. The sulfonyl chloride group provides a reactive handle for coupling with a diverse range of amines, phenols, and other nucleophiles, allowing for the rapid generation of compound libraries for screening. The morpholine ring can be utilized to modulate the physicochemical properties of the final compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

Target interaction analysis for derivatives of this compound often involves computational docking studies to predict binding affinities and modes of interaction with biological targets. nih.gov For instance, sulfonamides are well-known inhibitors of carbonic anhydrases, and molecular docking can elucidate the specific interactions between the sulfonamide moiety and the active site of these enzymes. ontosight.ai The benzene (B151609) ring can be further functionalized to introduce specific recognition elements that enhance binding to the target protein. Future work in this area will likely involve the synthesis of focused libraries of derivatives and their evaluation against a range of biological targets, aided by computational design and screening. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical production, offering enhanced control, safety, and efficiency compared to traditional batch processes. The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for flow chemistry. rsc.org

Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and time. rsc.org This can lead to higher yields, improved purity, and a safer operating environment. rsc.org For the synthesis of aryl sulfonyl chlorides, continuous systems employing multiple continuous stirred-tank reactors (CSTRs) and automated process controls have been developed. mdpi.com These systems can produce multi-hundred-gram quantities of the desired product with improved consistency and reliability. mdpi.com

Automated synthesis platforms can further accelerate the drug discovery process by enabling the rapid synthesis and purification of compound libraries. nih.govfu-berlin.de These platforms can be programmed to perform multi-step syntheses, including the reaction of this compound with various amines to generate a library of sulfonamide derivatives. nih.govsynplechem.com The integration of flow chemistry with automated synthesis and in-line analytical techniques will enable high-throughput screening and optimization of reaction conditions, significantly streamlining the development of new chemical entities.

Exploration of Novel Catalytic Transformations Mediated by Sulfonyl Chlorides

Sulfonyl chlorides are not only precursors to sulfonamides but can also participate in a variety of catalytic transformations. Recent research has focused on expanding the synthetic utility of sulfonyl chlorides through the development of novel catalytic reactions.

One area of active investigation is the use of transition metal catalysts to mediate coupling reactions involving sulfonyl chlorides. For example, palladium-catalyzed Suzuki-Miyaura coupling can be used to form C-S bonds, providing access to a range of sulfone-containing compounds. researchgate.net The development of catalyst-controlled divergent transformations of N-sulfonyl-1,2,3-triazoles has also been reported, leading to the formation of complex heterocyclic structures. rsc.org

Furthermore, sulfonyl chlorides can be used as a source of sulfonyl radicals in photocatalytic reactions. These reactions can be used to form C-S bonds under mild conditions, often with high functional group tolerance. The application of these novel catalytic methods to this compound could open up new avenues for the synthesis of complex molecules with diverse applications.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical and Biological Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be used to design novel derivatives with specific, tailored properties.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of new derivatives, such as solubility, lipophilicity, and electronic properties. nih.gov These models use molecular descriptors to establish a mathematical relationship between the structure of a molecule and its properties.

Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of novel derivatives with biological targets. researchgate.netmdpi.com This allows for the rational design of compounds with enhanced potency and selectivity. nih.govmdpi.com For example, by computationally screening a virtual library of derivatives, researchers can identify promising candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.com The future of this field lies in the development of more accurate predictive models and the integration of machine learning and artificial intelligence to accelerate the design process.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical properties of this compound and its derivatives also make them interesting candidates for applications in materials science and nanotechnology. The sulfonyl group can be used to modify the surface of materials, imparting new functionalities.

For example, sulfonated polymers are used in a variety of applications, including as ion-exchange resins and proton-exchange membranes for fuel cells. The incorporation of the 4-morpholinobenzene-1-sulfonyl moiety into polymer backbones could lead to materials with tailored properties.

In nanotechnology, sulfonyl chloride-containing molecules can be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots. This can improve their stability, solubility, and biocompatibility, and can also be used to attach targeting ligands for biomedical applications. The development of sulfonated carbon materials as novel acid catalysts is another area of interest. Future research will likely explore the synthesis and characterization of novel materials and nanomaterials incorporating the this compound scaffold and investigate their potential applications in areas such as catalysis, sensing, and drug delivery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-morpholinobenzene-1-sulfonyl chloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sulfonation of a benzene derivative followed by functionalization with morpholine. For example, analogous compounds like 3-chloro-4-methylbenzenesulfonyl chloride are synthesized via chlorosulfonic acid treatment under controlled temperatures (40–60°C) to introduce the sulfonyl chloride group . Intermediate characterization often employs FT-IR (to confirm sulfonyl chloride C=O stretches at ~1350–1370 cm⁻¹) and NMR (to verify morpholine integration and aromatic proton environments). Purity is assessed via HPLC using buffer systems (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6, as described in chromatographic methods for sulfonamides) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use closed systems or local exhaust ventilation to minimize vapor exposure. Personal protective equipment (PPE) must include vapor respirators, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. These protocols align with safety guidelines for structurally similar sulfonyl chlorides .

Q. How is hydrolysis of the sulfonyl chloride group managed in aqueous reactions?

  • Methodological Answer : Hydrolysis can be controlled by maintaining anhydrous conditions or using aprotic solvents (e.g., THF, DCM). For intentional hydrolysis (e.g., generating sulfonic acids), reactions are quenched with ice-cold water, and pH is adjusted to stabilize intermediates. Analogous hydrolysis studies for 1-methylimidazole-4-sulfonyl chloride suggest monitoring via pH titration and TLC to track reaction progress .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., sulfonamide formation vs. hydrolysis) be optimized for target product selectivity?

  • Methodological Answer :

  • Nucleophile Screening : Test nucleophiles (e.g., amines, alcohols) under varying temperatures and solvents. For example, substitution reactions with morpholine derivatives require polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Kinetic Control : Use lower temperatures (0–5°C) to favor sulfonamide formation over hydrolysis, as seen in studies on imidazole sulfonyl chlorides .
  • Byproduct Analysis : Employ LC-MS to identify side products and adjust stoichiometry or reaction time accordingly.

Q. How should researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer :

  • Contextual Analysis : Compare experimental conditions (e.g., solvent purity, moisture levels) across studies. For example, discrepancies in shelf-life stability may arise from trace water in solvents, accelerating hydrolysis .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, desiccated reagents) to isolate variables.
  • Theoretical Frameworks : Apply contradiction analysis frameworks from qualitative research, such as iterative hypothesis testing and triangulation of analytical data (e.g., cross-referencing NMR, HPLC, and mass spectra) .

Q. What advanced techniques are recommended for analyzing degradation products under long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and high humidity, then analyze degradation via HPLC-PDA to detect sulfonic acid byproducts.
  • Mass Spectrometry : Use HRMS or MALDI-TOF to identify low-abundance degradation intermediates.
  • X-ray Crystallography : For crystalline derivatives, structural elucidation can confirm decomposition pathways, as demonstrated in studies on 4-fluorobenzenesulfonyl chloride derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.